Hydrazinecarboxylic acid, 2-methyl-, ethyl ester
Description
Hydrazinecarboxylic acid, 2-methyl-, ethyl ester (CAS: 15641-27-7) is an organic compound with the molecular formula C₁₂H₁₃N₃O₂ and a molecular weight of 231.25 g/mol . Structurally, it consists of a hydrazinecarboxylic acid backbone substituted with a methyl group at the 2-position and an ethyl ester functional group. Key properties include:
- LogP (octanol-water partition coefficient): 2.03 (experimental) .
- Topological polar surface area (TPSA): 64.6 Ų .
- Boiling point: Estimated at ~350°C based on analogs .
This compound is utilized in materials science and chemical synthesis, particularly in the development of heterocyclic derivatives for pharmaceutical applications .
Properties
CAS No. |
25726-31-2 |
|---|---|
Molecular Formula |
C4H10N2O2 |
Molecular Weight |
118.13 g/mol |
IUPAC Name |
ethyl N-(methylamino)carbamate |
InChI |
InChI=1S/C4H10N2O2/c1-3-8-4(7)6-5-2/h5H,3H2,1-2H3,(H,6,7) |
InChI Key |
XXIJEABMFHPQON-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NNC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydrazinecarboxylic acid, 2-methyl-, ethyl ester typically involves the reaction of hydrazinecarboxylic acid with ethyl alcohol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester. The general reaction can be represented as follows:
Hydrazinecarboxylic acid+Ethyl alcohol→Hydrazinecarboxylic acid, 2-methyl-, ethyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxylic acid, 2-methyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Hydrazinecarboxylic acid, 2-methyl-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the manufacture of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of hydrazinecarboxylic acid, 2-methyl-, ethyl ester involves its interaction with molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through the formation of reactive intermediates, which can interact with other molecules and influence biological processes.
Comparison with Similar Compounds
Hydrazinecarboxylic Acid, Ethyl Ester (Base Compound)
2-(1H-Pyrrol-2-ylmethylene)-Hydrazinecarboxylic Acid, Ethyl Ester
Comparison with Functional Analogs (Ethyl Esters)
Ethyl 2-Methylbutyrate
Butanoic Acid, Ethyl Ester
Data Table: Key Properties of Selected Compounds
Biological Activity
Hydrazinecarboxylic acid, 2-methyl-, ethyl ester (commonly referred to as ethyl 2-methylhydrazinecarboxylate) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, toxicity profiles, and other pharmacological effects based on recent research findings.
- Chemical Formula : CHNO
- Molecular Weight : 104.1078 g/mol
- CAS Registry Number : 4114-31-2
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of hydrazine derivatives, including this compound. Research indicates that hydrazine derivatives can exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against MCF-7 Cells
A study evaluated the cytotoxic effects of various compounds on the MCF-7 breast cancer cell line using an MTT assay. The results showed that certain hydrazine derivatives displayed a dose-dependent inhibition of cell growth.
| Compound | IC50 (µM) | Percent Inhibition at 500 µg/mL |
|---|---|---|
| This compound | 25 | 78.6% |
This indicates that this compound has significant potential for further development into anticancer therapeutics .
Toxicity Profile
The safety and toxicity of hydrazine derivatives are critical for their therapeutic application. Hydrazine compounds are generally known for their potential toxicity, which necessitates thorough investigation.
Acute Toxicity Studies
Acute toxicity studies have shown that hydrazine derivatives can be harmful if ingested. The following table summarizes key findings from toxicity assessments:
| Toxicity Parameter | Value |
|---|---|
| LD50 (oral in rats) | Varies by derivative |
| Skin Irritation | Non-irritating |
| Eye Irritation | Minimally irritating |
In general, while some derivatives exhibit low acute toxicity, others may present significant risks depending on their specific chemical structure and dosage .
Pharmacological Effects
Beyond anticancer activity, hydrazine derivatives have been studied for other pharmacological effects:
- Antioxidant Activity : Some studies indicate that hydrazine derivatives may possess antioxidant properties, which could contribute to their protective effects against oxidative stress.
- Anti-inflammatory Effects : Research suggests potential anti-inflammatory activities in certain hydrazine compounds, which may be beneficial in treating inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
